4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid
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Overview
Description
Preparation Methods
The synthesis of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid involves several steps. One common synthetic route includes the reaction of benzylamine with a piperidine derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may act on the central nervous system by modulating neurotransmitter receptors, leading to analgesic effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of pain signaling pathways .
Comparison with Similar Compounds
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid can be compared with other similar compounds, such as:
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide: This compound has a similar structure but differs in its functional group, which may lead to different biological activities.
4-Chlorobenzoic acid-(phenyl-13C6): This compound is used as a reference standard in analytical chemistry and has different applications compared to the piperidine derivative.
The uniqueness of this compound lies in its specific labeling with carbon-13, which makes it valuable for research applications involving stable isotope labeling .
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
1-benzyl-4-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H22N2O2/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2,(H,22,23)/i2+1,5+1,6+1,9+1,10+1,17+1 |
InChI Key |
YFSCBWDAVTYIMM-IPTBCTDGSA-N |
Isomeric SMILES |
C1CN(CCC1(C(=O)O)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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